3-Fluoro-2-(oxan-4-yloxy)pyridine
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Overview
Description
3-Fluoro-2-(oxan-4-yloxy)pyridine, also known as FOXP, is a heterocyclic compound that belongs to the family of pyridines. It’s a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .
Synthesis Analysis
The synthesis of fluorinated pyridines, including this compound, involves methods such as the Umemoto reaction and Balts-Schiemann reaction . The selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular formula of this compound is C10H12FNO2. The structure of this compound includes a pyridine ring with a fluorine atom and an oxan-4-yloxy group attached .Chemical Reactions Analysis
Fluoropyridines, including this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of fluoropyridines are presented in various literature .Scientific Research Applications
Docking and QSAR Studies for Kinase Inhibitors
3-Fluoro-2-(oxan-4-yloxy)pyridine derivatives have been studied for their inhibitory activity against c-Met kinase, a target in cancer therapy. Docking studies have helped analyze molecular features contributing to high inhibitory activity, with QSAR methods predicting biological activities of these inhibitors (Caballero et al., 2011).
Carbon Dots with High Fluorescence Quantum Yield
Related organic fluorophores have been identified as the main ingredients and fluorescence origins in carbon dots (CDs), expanding applications in sensing, bioimaging, and nanotechnology (Shi et al., 2016).
Radioligands for PET Imaging
2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a closely related compound, serves as a potent radioligand for imaging central nicotinic acetylcholine receptors (nAChRs) with PET, indicating potential in neuroscience research and diagnostic imaging (Dollé et al., 1998).
Fluorescent Chemosensors for Metal Ions
Derivatives of related pyridine structures have been utilized as fluorescent chemosensors for metal ions, demonstrating the utility in environmental monitoring and biological research (Maity et al., 2018).
Synthesis and Molecular Properties
Studies have explored the synthesis, conformational analysis, and biological applications of fluoro-hydroxyprolines, indicating the potential of fluoro-substituted pyridines in medicinal chemistry and drug design (Testa et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
3-fluoro-2-(oxan-4-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-2-1-5-12-10(9)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVJLZGJCGYMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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